4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
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Overview
Description
4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a synthetic organic compound characterized by its unique structure, which includes a benzoxazine ring system with an ethynyl group at the 6-position and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. This compound is of interest in various scientific research applications due to its potential utility in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the following steps:
Formation of the Benzoxazine Core: The benzoxazine ring is formed through a cyclization reaction involving an amine, an aldehyde, and an alcohol.
Introduction of the Ethynyl Group: The ethynyl group is introduced via a Sonogashira cross-coupling reaction, which involves the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Boc Protection: The Boc group is introduced to protect the amine functionality using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and iodine (I2).
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Alkanes and alcohols.
Substitution Products: Halogenated derivatives and other substituted benzoxazines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand molecular interactions and pathways. Medicine: Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine exerts its effects involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in cross-coupling reactions, while the Boc-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then interact with biological targets.
Comparison with Similar Compounds
6-Ethynyl-2,3-dihydro-1,4-benzoxazine: Lacks the Boc protecting group.
4-Methyl-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine: Contains a methyl group instead of the Boc group.
4-Boc-6-ethynyl-2H-benzo[b][1,4]oxazine: Similar structure but different position of the Boc group.
Uniqueness: The presence of the Boc group in 4-Boc-6-ethynyl-3,4-dihydro-2H-benzo[b][1,4]oxazine provides a protective function that is not present in the other similar compounds, making it particularly useful in synthetic applications where selective deprotection is required.
Properties
IUPAC Name |
tert-butyl 6-ethynyl-2,3-dihydro-1,4-benzoxazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-5-11-6-7-13-12(10-11)16(8-9-18-13)14(17)19-15(2,3)4/h1,6-7,10H,8-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVWACBFDMBFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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